methyl 1-(2-fluoroethyl)-4-iodo-1H-pyrazole-3-carboxylate methyl 1-(2-fluoroethyl)-4-iodo-1H-pyrazole-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 1429418-23-4
VCID: VC4321374
InChI: InChI=1S/C7H8FIN2O2/c1-13-7(12)6-5(9)4-11(10-6)3-2-8/h4H,2-3H2,1H3
SMILES: COC(=O)C1=NN(C=C1I)CCF
Molecular Formula: C7H8FIN2O2
Molecular Weight: 298.056

methyl 1-(2-fluoroethyl)-4-iodo-1H-pyrazole-3-carboxylate

CAS No.: 1429418-23-4

Cat. No.: VC4321374

Molecular Formula: C7H8FIN2O2

Molecular Weight: 298.056

* For research use only. Not for human or veterinary use.

methyl 1-(2-fluoroethyl)-4-iodo-1H-pyrazole-3-carboxylate - 1429418-23-4

Specification

CAS No. 1429418-23-4
Molecular Formula C7H8FIN2O2
Molecular Weight 298.056
IUPAC Name methyl 1-(2-fluoroethyl)-4-iodopyrazole-3-carboxylate
Standard InChI InChI=1S/C7H8FIN2O2/c1-13-7(12)6-5(9)4-11(10-6)3-2-8/h4H,2-3H2,1H3
Standard InChI Key BEQACODTURPHCK-UHFFFAOYSA-N
SMILES COC(=O)C1=NN(C=C1I)CCF

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, methyl 1-(2-fluoroethyl)-4-iodopyrazole-3-carboxylate, reflects its substitution pattern:

  • A pyrazole ring substituted at position 1 with a 2-fluoroethyl group.

  • An iodine atom at position 4.

  • A methyl ester at position 3 .

Its SMILES notation (COC(=O)C1=NN(C=C1I)CCF) and InChI key (BEQACODTURPHCK-UHFFFAOYSA-N) provide unambiguous structural identification .

Table 1: Key Chemical Identifiers

PropertyValueSource
Molecular FormulaC7H8FIN2O2\text{C}_7\text{H}_8\text{FIN}_2\text{O}_2
Molecular Weight298.05 g/mol
Boiling Point325.9 ± 32.0 °C
Density1.9 ± 0.1 g/cm³
Canonical SMILESCOC(=O)C1=NN(C=C1I)CCF

Synthesis and Chemical Reactivity

Regioselective Synthesis

The compound is synthesized via multi-step reactions, often starting with trichloromethyl enones and hydrazines . Key steps include:

  • Nucleophilic Attack: Arylhydrazines react with enones to form pyrazole intermediates.

  • Methanolysis: The trichloromethyl group is converted to a carboxyalkyl moiety .

  • Functionalization: Introduction of the 2-fluoroethyl group via alkylation or substitution.

Regioselectivity is influenced by the hydrazine’s protonation state. For example:

  • Arylhydrazine hydrochlorides favor 1,3-regioisomers (97:3 ratio) .

  • Free hydrazines yield 1,5-regioisomers exclusively .

Table 2: Representative Reaction Conditions

StepConditionsYield (%)
CyclocondensationCHCl₃, reflux, 2–3 h70–85
MethanolysisMeOH, reflux, 16 h68–91
PurificationColumn chromatography (hexanes/EtOAc)>95% purity

Physicochemical Properties

Solubility and Stability

The compound’s solubility is influenced by its polar functional groups:

  • Ester Group: Enhances solubility in polar aprotic solvents (e.g., DMF, DMSO).

  • Iodo Substituent: Contributes to limited solubility in water .

  • Fluoroethyl Chain: Reduces crystallinity, favoring amorphous solid states .

Stability studies indicate decomposition above 150°C, with the iodine atom posing light sensitivity risks .

AnalogActivityTarget
CelecoxibCOX-2 InhibitionAnti-inflammatory
MavacoxibCOX-2 SelectivityVeterinary NSAID
4-Iodo-1H-pyrazolesAntiproliferativeCancer cells

Analytical Characterization

Spectroscopic Data

  • ¹H NMR: Peaks at δ 7.36–7.30 (aromatic protons), δ 3.97 (ester methyl) .

  • ¹³C NMR: Signals at δ 163.0 (C=O), δ 144.9 (pyrazole C4) .

  • Mass Spectrometry: Molecular ion at m/z 298.05 ([M+H]⁺) .

Table 4: Predicted Collision Cross Sections (CCS)

Adductm/zCCS (Ų)
[M+H]⁺284.95308145.2
[M+Na]⁺306.93502147.3

Comparative Analysis with Structural Analogs

Impact of Substituents

  • Iodine vs. Chlorine: Iodo derivatives exhibit enhanced electrophilicity, aiding Suzuki couplings .

  • Fluoroethyl vs. Methyl: Fluorination improves metabolic stability and blood-brain barrier penetration .

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